molecular formula C23H24FN5O4S2 B8435292 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

Cat. No.: B8435292
M. Wt: 517.6 g/mol
InChI Key: SIJYWJHWIFWIOX-UHFFFAOYSA-N
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Description

The compound 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole is a complex heterocyclic molecule It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit antiproliferative activity.

    Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory properties.

Uniqueness

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole: is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple kinases makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C23H24FN5O4S2

Molecular Weight

517.6 g/mol

IUPAC Name

5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C23H24FN5O4S2/c1-13(2)21-27-23(33-28-21)29-8-6-14(7-9-29)32-22-20-19(25-12-26-22)17(11-34-20)16-5-4-15(10-18(16)24)35(3,30)31/h4-5,10-14H,6-9H2,1-3H3

InChI Key

SIJYWJHWIFWIOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)OC3=NC=NC4=C3SC=C4C5=C(C=C(C=C5)S(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-ol (30 mg) was dissolved in N,N-dimethylformamide (2 mL) and cooled to an internal temperature of 0° C. Then, NaH (9 mg) was slowly added thereto and stirred for 30 min. 7-(2-fluoro-4-methanesulfonyl-phenyl)-4-methanesulfonyl-thieno[3,2-d]pyrimidine (50 mg) synthesized in Preparation Example 2 was slowly added thereto and heated to room temperature, followed by stirring for 2 hours. Then, the reaction mixture was mixed with a saturated solution of ammonium hydroxide, and extracted twice with ethyl acetate. The organic layer thus obtained was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain a foamy residue. The residue was crystallized in the presence of diethyl ether to obtain the title compound (40 mg) as a whitish solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Name
7-(2-fluoro-4-methanesulfonyl-phenyl)-4-methanesulfonyl-thieno[3,2-d]pyrimidine
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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